
Fmoc-Tyr(2-Cltrt)-OH
Descripción general
Descripción
Fmoc-Tyr(2-Cltrt)-OH, also known as Fmoc-O-tert-butyl-L-tyrosine 2-chlorotrityl ester, is a derivative of tyrosine used in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorotrityl (2-Cltrt) ester group, which are essential for its role in peptide synthesis.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Tyr(2-Cltrt)-OH is widely used in the field of peptide chemistry for the synthesis of peptides and proteins. Its protecting groups allow for selective deprotection and coupling, making it a valuable tool in solid-phase peptide synthesis.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
Peptides synthesized using this compound are used in the development of peptide-based therapeutics, including drugs for cancer, infectious diseases, and metabolic disorders.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents.
Mecanismo De Acción
Target of Action
Fmoc-Tyr(2-Cltrt)-OH, also known as Fmoc-O-tert-butyl-L-tyrosine 4-benzyloxybenzyl ester polymer-bound, is primarily used in peptide synthesis . Its primary targets are the amino acid residues present in the peptide chain that is being synthesized .
Mode of Action
this compound interacts with its targets by attaching itself to the amino acid residues during the peptide synthesis process . This attachment is facilitated by the Fmoc group, which acts as a protective group for the amino acid during the synthesis . The Fmoc group is then removed, allowing the amino acid to be incorporated into the peptide chain .
Biochemical Pathways
The biochemical pathway affected by this compound is the peptide synthesis pathway . By attaching itself to the amino acid residues and then being removed, this compound allows for the successful synthesis of the peptide . The downstream effects of this include the creation of a peptide with the desired sequence of amino acids .
Result of Action
The molecular effect of this compound’s action is the successful synthesis of a peptide with the desired sequence of amino acids . On a cellular level, the synthesized peptide can then go on to perform its intended function, which can vary widely depending on the specific peptide that was synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the Fmoc group’s attachment and removal . Additionally, the temperature and solvent used can also affect the peptide synthesis process .
Análisis Bioquímico
Biochemical Properties
Fmoc-Tyr(2-Cltrt)-OH plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes and proteins during the SPPS process. The compound is typically used in the initial stages of peptide synthesis, where it is attached to a resin. The Fmoc group is removed using piperidine, allowing the amino group to participate in peptide bond formation. The 2-chlorotrityl group is later removed using trifluoroacetic acid (TFA), releasing the synthesized peptide from the resin .
Cellular Effects
The effects of this compound on cellular processes are primarily observed during peptide synthesis. The compound itself does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on various cell types. These peptides can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism depending on their sequence and structure .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its protective groups. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during peptide synthesis. It is removed using piperidine, exposing the amino group for peptide bond formation. The 2-chlorotrityl group protects the hydroxyl group of tyrosine and is removed using TFA, releasing the synthesized peptide from the resin. These protective groups ensure the accuracy and efficiency of the peptide synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. During peptide synthesis, the temporal effects are observed in the efficiency of the deprotection and cleavage steps. The stability of the protective groups ensures that the peptide synthesis process proceeds smoothly without premature cleavage or deprotection .
Dosage Effects in Animal Models
The effects of this compound in animal models are not directly studied, as the compound is primarily used in peptide synthesis rather than as a therapeutic agent. The peptides synthesized using this compound can be studied in animal models to determine their biological activity and therapeutic potential. The dosage effects of these peptides can vary, with higher doses potentially leading to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of peptide synthesis. The compound interacts with various enzymes and cofactors during the SPPS process. The Fmoc group is removed by piperidine, while the 2-chlorotrityl group is cleaved by TFA. These reactions are essential for the successful synthesis of peptides, ensuring that the protective groups are removed at the appropriate stages .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not directly relevant, as the compound is used in vitro for peptide synthesis. The peptides synthesized using this compound can be studied for their transport and distribution within biological systems. These peptides can interact with various transporters and binding proteins, influencing their localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not directly studied, as the compound is used in vitro for peptide synthesis. The peptides synthesized using this compound can be studied for their subcellular localization. These peptides can be directed to specific compartments or organelles within cells, depending on their sequence and post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(2-Cltrt)-OH typically involves the protection of the tyrosine hydroxyl group with a 2-chlorotrityl chloride resin. The process begins with the reaction of tyrosine with 2-chlorotrityl chloride in the presence of a base, such as pyridine, to form the 2-chlorotrityl ester. The Fmoc group is then introduced by reacting the protected tyrosine with Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Tyr(2-Cltrt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the 2-chlorotrityl ester can be cleaved using trifluoroacetic acid (TFA).
Substitution Reactions: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound is used in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for 2-chlorotrityl ester cleavage.
Coupling: Carbodiimides like DIC or EDC, often in the presence of HOBt or HOAt.
Major Products
The major products formed from these reactions include deprotected tyrosine derivatives and peptide chains when used in peptide synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr(2-Cltrt)-OH but with a tert-butyl group instead of a 2-chlorotrityl ester.
Fmoc-Tyr(Bzl)-OH: Contains a benzyl ester group instead of a 2-chlorotrityl ester.
Uniqueness
This compound is unique due to its 2-chlorotrityl ester group, which provides enhanced stability and selectivity in peptide synthesis compared to other protecting groups like tert-butyl or benzyl esters.
Propiedades
IUPAC Name |
(2S)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAWVRLFZHVTNW-FAIXQHPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


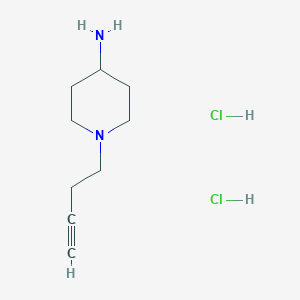

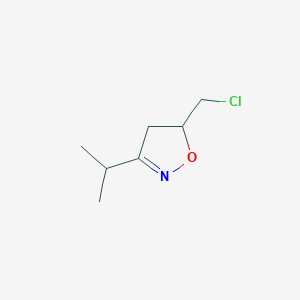
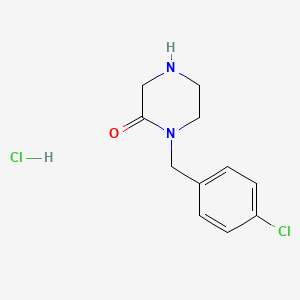
![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)
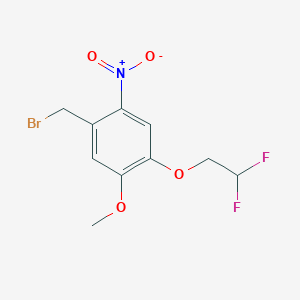
![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)
![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)
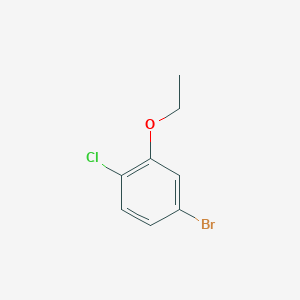
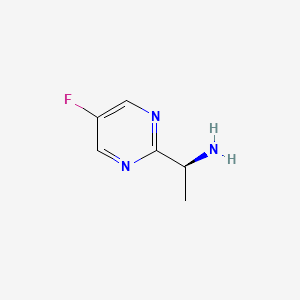
![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)
